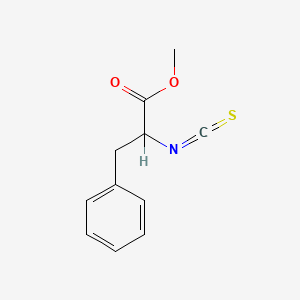

Methyl 2-isothiocyanato-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isothiocyanato-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAZBEQOUOVUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988189 | |

| Record name | Methyl N-(sulfanylidenemethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68521-58-4 | |

| Record name | Methyl 2-isothiocyanato-3-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(sulfanylidenemethylidene)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68521-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Isothiocyanato 3 Phenylpropanoate

Established Synthetic Pathways via Amino Acid Precursors

Traditional methods for synthesizing isothiocyanates often begin with readily available amino acids or their derivatives. These pathways, while foundational, sometimes rely on hazardous reagents or offer limited yields.

Phosgenation Reactions for Isocyanate Formation

One of the most classical methods for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.gov This reaction is analogous to the synthesis of isocyanates using phosgene (B1210022) (COCl₂). The process begins with the nucleophilic attack of the primary amine of the precursor, L-phenylalanine methyl ester, on the electrophilic carbon of thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride, typically in the presence of a base to neutralize the acid, yielding the final isothiocyanate product.

While effective, this method has significant drawbacks due to the high toxicity and moisture sensitivity of thiophosgene, which has led to its replacement by safer, though often less direct, alternatives. mdpi.comtandfonline.com Surrogates for thiophosgene, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), have been developed to mitigate these safety concerns. mdpi.comtandfonline.com

Conversion of Alpha-Halo Esters to Isothiocyanates

An alternative established route involves the nucleophilic substitution of an alpha-halo ester with a thiocyanate (B1210189) salt. chemicalbook.com In this method, the starting material is not the amino acid ester itself, but a derivative, methyl 2-halo-3-phenylpropanoate (e.g., methyl α-iodo-3-phenylpropanoate).

The reaction proceeds by treating the α-halo ester with a source of thiocyanate ions, such as potassium thiocyanate (KSCN). The thiocyanate anion acts as a nucleophile, displacing the halide from the alpha-carbon. This initially forms a thiocyanate intermediate (R-S-C≡N), which can then rearrange to the more thermodynamically stable isothiocyanate isomer (R-N=C=S), particularly when heated. This pathway provides a valuable alternative that avoids the direct handling of highly toxic thiocarbonyl compounds.

Modernized and Mechanistically Driven Synthesis Strategies

Contemporary approaches to the synthesis of Methyl 2-isothiocyanato-3-phenylpropanoate focus on improving safety, efficiency, and reaction conditions. These methods often proceed via a common dithiocarbamate (B8719985) intermediate and leverage modern techniques to optimize yields and reduce environmental impact.

Desulfurization Protocols of Dithiocarbamate Intermediates

The most prevalent modern method for isothiocyanate synthesis is the decomposition of an in-situ generated dithiocarbamate salt. nih.govchemrxiv.org This is typically a one-pot, two-step process that begins with the reaction of the primary amine (L-phenylalanine methyl ester) with carbon disulfide (CS₂) in the presence of a base (like triethylamine (B128534), Et₃N) to form a dithiocarbamate salt intermediate. mdpi.comnih.gov

This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product. mdpi.comnih.gov A wide variety of desulfurization agents have been developed, each with specific advantages concerning substrate scope, reaction time, and conditions. For the synthesis of (S)-Methyl 2-isothiocyanato-3-phenylpropanoate specifically, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent has been reported, yielding the product in moderate yields. nih.gov

Below is a table summarizing various desulfurizing agents used for this general transformation.

| Desulfurizing Agent | Typical Substrates | Key Features |

| Tosyl Chloride (TsCl) | Alkyl, Aryl amines | Readily available, efficient. nih.govmdpi.com |

| Cyanuric Chloride (TCT) | Alkyl, Aryl amines | Effective for electron-deficient amines, suitable for aqueous conditions. mdpi.combeilstein-journals.org |

| Iodine (I₂) | Alkyl, Aryl amines | Mild, non-toxic reagent, often used in biphasic systems. nih.govtandfonline.comchemrxiv.org |

| Hydrogen Peroxide (H₂O₂) | Alkyl, Aryl amines | "Green" oxidant, suitable for non-chiral substrates. nih.govgoogle.com |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Alkyl, Aryl amines | Mild reagent, gaseous byproducts are easy to remove. tandfonline.comchemrxiv.org |

| Sodium Persulfate (Na₂S₂O₈) | Amino acid derivatives | Efficient for chiral substrates, helps preserve stereochemistry. nih.gov |

| DMT/NMM/TsO⁻ | Amino acid esters | Effective for chiral amino acid derivatives. mdpi.comnih.gov |

Electrophile-Mediated Isothiocyanate Formation

Mechanistically, the desulfurization of dithiocarbamates can be viewed as an electrophile-mediated process. The dithiocarbamate salt, a nucleophile, attacks an electrophilic reagent. nih.gov This forms an unstable intermediate that subsequently eliminates a molecule of hydrogen sulfide (B99878) or a related species, facilitated by a base, to generate the isothiocyanate. nih.gov Reagents like acetyl chloride, tosyl chloride, and benzoyl chloride can all serve as the activating electrophile in this context. nih.gov

Another approach involves the use of electrophilic thiocyanating reagents, which can deliver a "+SCN" group to a suitable nucleophile. rsc.orgbit.edu.cn While more commonly used to form aryl or alkyl thiocyanates from carbanions or activated aromatic rings, this strategy represents another mechanistically distinct pathway. rsc.orgresearchgate.net The direct application to form isothiocyanates often involves subsequent isomerization from the kinetic thiocyanate product to the thermodynamic isothiocyanate.

Optimization of Reaction Conditions and Yields, including Microwave-Assisted and Aqueous Medium Syntheses

Significant efforts have been made to optimize the synthesis of isothiocyanates by modifying reaction conditions to improve yields, reduce reaction times, and enhance the environmental profile of the process.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. iiste.orgorganic-chemistry.org For the synthesis of many aliphatic and aromatic isothiocyanates via the dithiocarbamate pathway, microwave assistance can shorten reaction times from hours to mere minutes. mdpi.comnih.govresearchgate.net However, for chiral, thermally sensitive substrates like amino acid esters, microwave heating is often avoided. The synthesis of isothiocyanate derivatives of L- and D-amino acid methyl esters is typically conducted without microwave assistance to prevent racemization and preserve the compound's stereochemical integrity. mdpi.comnih.govnih.gov

The table below illustrates the typical improvements seen with microwave-assisted synthesis for a representative reaction.

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 4 hours | Moderate | organic-chemistry.org |

| Microwave-Assisted | 20 minutes | High | organic-chemistry.org |

Stereocontrolled Synthesis and Enantiomeric Purity Maintenance

The synthesis of enantiomerically pure this compound is crucial for its application in various scientific fields, necessitating synthetic routes that can control the stereochemistry at the C-2 position. Research has focused on methods that start from chiral precursors, aiming to preserve the absolute configuration throughout the chemical transformations.

A significant methodology involves the synthesis from amino acid esters, which serve as readily available chiral building blocks. Specifically, isothiocyanate derivatives of both L- and D-amino acid methyl esters have been synthesized under conditions that ensure low racemization. nih.gov For instance, the synthesis of (S)-Methyl 2-isothiocyanato-3-phenylpropanoate begins with the corresponding L-phenylalanine methyl ester. nih.gov

The process involves the formation of a dithiocarbamate intermediate through the reaction of the amino acid ester with carbon disulfide in the presence of a base like triethylamine (Et₃N). nih.gov This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate. One effective desulfurization reagent is a combination of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO⁻). nih.gov This two-step process is characteristic of many isothiocyanate syntheses using various desulfurating agents. nih.gov

A critical aspect of this synthetic route is the maintenance of enantiomeric purity. The reaction conditions have been optimized to minimize racemization, resulting in an enantiomeric ratio (er) greater than 99:1. nih.gov The absolute configuration of the final product has been confirmed through techniques such as circular dichroism. nih.gov

The yield of these reactions can be influenced by steric hindrance from the side chain of the parent amino acid. In a study synthesizing a series of isothiocyanate analogs from different amino acid esters, it was observed that bulkier side chains led to lower yields. nih.gov For (S)-Methyl 2-isothiocyanato-3-phenylpropanoate, which has a benzyl (B1604629) side group, a yield of 30% was reported. nih.gov

The following table summarizes the yields for the synthesis of various amino acid-derived isothiocyanates using the DMT/NMM/TsO⁻ desulfurization method, illustrating the impact of the side chain's steric hindrance.

Table 1. Synthesis Yields of Isothiocyanate Derivatives of Amino Acid Esters

| Compound Name | Parent Amino Acid | Ester Group | Side Chain (R) | Yield (%) |

|---|---|---|---|---|

| (S)-Methyl 2-isothiocyanato-3-phenylpropanoate | L-Phenylalanine | Methyl | Benzyl | 30 nih.gov |

| Isothiocyanate analog of L-valine | L-Valine | Methyl | Isopropyl | 63 nih.gov |

| Isothiocyanate analog of L-leucine | L-Leucine | Methyl | Isobutyl | 55 nih.gov |

| Isothiocyanate analog of L-isoleucine | L-Isoleucine | Methyl | Sec-butyl | 42 nih.gov |

| Isothiocyanate analog of L-alanine | L-Alanine | Benzyl | Methyl | 38 nih.gov |

| Isothiocyanate analog of L-alanine | L-Alanine | Tert-butyl | Methyl | 35 nih.gov |

| Isothiocyanate derivative from L-lysine | L-Lysine | - | 4-aminobutyl | 25 nih.gov |

This data highlights that while the methodology is effective in controlling stereochemistry and maintaining high enantiomeric purity, the yields are sensitive to the structural features of the amino acid precursor. nih.gov The synthesis of (S)-Methyl 2-isothiocyanato-3-phenylpropanoate demonstrates a successful application of this stereocontrolled route, providing access to the enantiomerically pure compound from a natural amino acid. nih.gov

Advanced Spectroscopic and Stereochemical Analysis of Methyl 2 Isothiocyanato 3 Phenylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton. The methoxy (B1213986) group (–OCH₃) protons would appear as a sharp singlet. The protons of the benzylic methylene (B1212753) group (–CH₂–Ph) would present as a multiplet, likely a doublet of doublets, due to coupling with the adjacent chiral proton. The proton on the chiral center (α-proton) would also be a multiplet, coupled to the neighboring methylene protons. The five protons of the phenyl group would typically appear in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides critical information about the carbon skeleton. A key signal for structural confirmation is the carbon of the isothiocyanate group (–N=C=S), which is expected to resonate in a distinct region of the spectrum. semanticscholar.orgchemicalbook.com Other expected signals include the carbonyl carbon of the ester, the methoxy carbon, the chiral α-carbon, the benzylic methylene carbon, and the carbons of the aromatic ring. pearson.com

Predicted NMR Data for Methyl 2-isothiocyanato-3-phenylpropanoate

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | δ (ppm) | | –OCH₃ | ~ 3.7 | Singlet | ~ 53 | | –CH₂–Ph | ~ 3.1 - 3.3 | Multiplet (dd) | ~ 38 | | α–CH | ~ 4.6 - 4.8 | Multiplet (t or dd) | ~ 60 | | Phenyl-H | ~ 7.2 - 7.4 | Multiplet | ~ 127-136 (multiple signals) | | C=O (Ester) | - | - | ~ 170 | | –N=C=S | - | - | ~ 135-145 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands that confirm its structure. nist.gov

The most diagnostic feature in the IR spectrum is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (–N=C=S) functional group. This peak is typically found in the 2000-2200 cm⁻¹ region, an area of the spectrum that is usually free from other interfering absorptions. Another key absorption is the strong band for the carbonyl (C=O) stretch of the ester group, which is expected around 1740-1750 cm⁻¹. docbrown.inforesearchgate.net Additional bands confirm the presence of the aromatic ring and aliphatic C-H bonds.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 2100 | Asymmetric Stretch | Isothiocyanate (–N=C=S) |

| ~ 1745 | Stretch | Carbonyl (C=O) of Ester |

| ~ 3030 | Stretch | Aromatic C–H |

| ~ 2950 | Stretch | Aliphatic C–H |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

Data sourced and interpreted from the NIST Gas Phase IR Spectrum. nist.gov

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns under electron ionization (EI). The molecular formula of this compound is C₁₁H₁₁NO₂S, corresponding to a molecular weight of approximately 221.28 g/mol . nist.gov The mass spectrum would confirm this with a molecular ion peak (M⁺˙) at m/z 221.

The fragmentation of the molecular ion provides a structural fingerprint. For this compound, a highly characteristic fragment is the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which results from the cleavage and rearrangement of the benzyl (B1604629) group. Other significant fragmentation pathways would involve the loss of neutral fragments from the ester and isothiocyanate moieties. docbrown.infonih.govyoutube.commiamioh.edu

Expected Key Fragments in the EI-Mass Spectrum

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 221 | [C₁₁H₁₁NO₂S]⁺˙ | (Molecular Ion) |

| 162 | [C₉H₈NS]⁺ | •COOCH₃ |

| 130 | [C₈H₈N]⁺ | •CH(NCS) |

| 116 | [C₄H₆O₂S]⁺˙ | C₇H₅N |

| 91 | [C₇H₇]⁺ (Tropylium ion) | •CH(NCS)COOCH₃ |

Chiroptical Techniques for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a single stereocenter at the C2 position, meaning it exists as a pair of enantiomers (R and S). Chiroptical techniques are indispensable for distinguishing between these enantiomers and determining the absolute configuration of an enantiomerically pure sample. mdpi.com

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. Enantiomers rotate light by equal magnitudes but in opposite directions. The specific rotation, [α]D, is a characteristic physical property. A positive (+) sign indicates dextrorotation, while a negative (-) sign indicates levorotation. While the sign of rotation can distinguish between enantiomers, it does not, on its own, directly reveal the R or S configuration without comparison to a standard of known configuration. nih.govnih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is particularly powerful for assigning absolute configuration, as the resulting CD spectrum (a plot of differential absorption vs. wavelength) provides a unique fingerprint known as a Cotton effect. For isothiocyanate derivatives of amino acids, the Cotton effect associated with electronic transitions within the isothiocyanate chromophore can be correlated to a specific absolute configuration (R or S), often supported by theoretical calculations or by comparison with analogs of known stereochemistry. mdpi.comresearchgate.netnih.gov

Principles of Chiroptical Analysis

| Technique | Principle | Application to Compound |

|---|---|---|

| Optical Rotation | Measures rotation of plane-polarized light. | Distinguishes between the (+) and (-) enantiomers. The magnitude and sign of [α]D are determined. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | The sign of the Cotton effect for the n→π* transition of the NCS group can be used to assign the absolute (R/S) configuration at the C2 stereocenter. researchgate.net |

Chromatographic Techniques for Enantiomeric Excess and Purity Assessment (e.g., Chiralpak)

To determine the enantiomeric excess (ee) or optical purity of a sample of this compound, chiral high-performance liquid chromatography (HPLC) is the method of choice. heraldopenaccess.us This technique separates the two enantiomers, allowing for their quantification.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those in the Daicel Chiralpak® and Chiralcel® series (e.g., Chiralpak IH-3), are highly effective for resolving a wide range of chiral compounds, including arylpropionic acid derivatives and isothiocyanates. nih.govntu.edu.twnih.govresearchgate.net The principle of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These complexes have different energies, leading to different interaction strengths and, consequently, different retention times on the column.

The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is optimized to achieve baseline separation of the two enantiomer peaks. researchgate.net The ratio of the integrated areas of the two peaks directly gives the enantiomeric ratio and allows for the calculation of the enantiomeric excess.

Typical Parameters for Chiral HPLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Chiralpak® or similar polysaccharide-based column (e.g., amylose (B160209) or cellulose (B213188) derivatives). |

| Mobile Phase | Normal Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v). |

| Flow Rate | Typically 0.5 - 1.0 mL/min. |

| Detection | UV detector (e.g., at 254 nm, where the phenyl group absorbs). |

| Output | Chromatogram showing two separated peaks for the (R) and (S) enantiomers. |

| Calculation | Enantiomeric Excess (% ee) = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100. |

Reactivity and Derivatization Strategies of Methyl 2 Isothiocyanato 3 Phenylpropanoate

Reactions of the Isothiocyanate Moiety

The isothiocyanate group is characterized by a central carbon atom that is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity dictates the primary reaction pathways for methyl 2-isothiocyanato-3-phenylpropanoate.

Nucleophilic Additions to the Isothiocyanate Group

The carbon atom of the isothiocyanate group in this compound is the primary site for nucleophilic attack. A wide range of nucleophiles, including amines, alcohols, and thiols, can add to the C=S double bond, leading to the formation of a variety of adducts. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, followed by protonation of the resulting intermediate.

The reaction with primary and secondary amines is particularly facile and is a cornerstone of the derivatization of this compound. For instance, the reaction of (S)-Methyl 2-isothiocyanato-3-phenylpropanoate with various amines leads to the formation of chiral thiourea (B124793) derivatives. The reaction conditions are generally mild, often proceeding at room temperature in a suitable solvent like dichloromethane.

| Nucleophile (Amine) | Product (Thiourea Derivative) | Reaction Conditions |

| Ammonia | Methyl (S)-2-((aminocarbonothioyl)amino)-3-phenylpropanoate | Aqueous ammonia, room temperature |

| Primary Amines (R-NH₂) | Methyl (S)-2-(( (R-amino)carbonothioyl)amino)-3-phenylpropanoate | Organic solvent (e.g., DCM), room temperature |

| Secondary Amines (R₂NH) | Methyl (S)-2-(((R₂-amino)carbonothioyl)amino)-3-phenylpropanoate | Organic solvent (e.g., DCM), room temperature |

Formation of Thiourea and Thioamide Linkages

The addition of amines to this compound provides a straightforward and high-yielding route to thiourea-containing molecules. mdpi.comnih.govresearchgate.netanalis.com.my This reaction is a fundamental transformation in the utilization of this building block. The resulting thioureas can be valuable intermediates in their own right or serve as final products with potential biological activities.

Similarly, while the direct reaction with carbon nucleophiles is less common, under specific conditions, the isothiocyanate group can be converted to a thioamide. This can be achieved through multi-step sequences or by employing specific reagents that facilitate the transformation. Thioamides are important structural motifs in medicinal chemistry and can serve as precursors for various sulfur-containing heterocycles. rsc.orgchemrxiv.orgorganic-chemistry.org

Synthetic Applications as a Building Block for Complex Molecules

The chiral nature and reactive isothiocyanate group of this compound make it a valuable precursor for the synthesis of more complex and stereochemically defined molecules.

Preparation of Peptides and Azapeptides as Precursors

Isothiocyanates derived from amino acids, such as this compound, are useful reagents in peptide chemistry. They can be employed in solid-phase peptide synthesis (SPPS) for the introduction of specific functionalities or for the creation of modified peptide backbones. nih.govnih.govresearchgate.netchemistry.or.jpsigmaaldrich.commdpi.com The isothiocyanate can react with the N-terminal amine of a growing peptide chain to form a thiourea linkage, which can alter the peptide's conformational properties and biological activity.

Furthermore, these isothiocyanates can serve as precursors for the synthesis of azapeptides. researchgate.netnih.gov Azapeptides are analogs of peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can enhance metabolic stability and modulate biological activity. The synthesis of azapeptides often involves the use of hydrazine (B178648) derivatives, which can react with isothiocyanates to form semicarbazide (B1199961) intermediates, the core structure of aza-amino acids. nih.govijpsr.info

Construction of Heterocyclic Systems (e.g., 1,2,4-Triazines)

The isothiocyanate functionality is a versatile handle for the construction of various heterocyclic rings. One notable application is in the synthesis of 1,2,4-triazine (B1199460) derivatives. ijpsr.inforesearchgate.netidosi.orgorganic-chemistry.orgresearchgate.net The reaction of this compound with hydrazine or its derivatives can lead to the formation of thiosemicarbazide (B42300) intermediates. These intermediates can then undergo cyclization, often under acidic or basic conditions, to yield substituted 1,2,4-triazines. The specific substitution pattern on the resulting triazine ring can be controlled by the choice of the hydrazine derivative and the reaction conditions.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine Hydrate | 3-Thioxo-1,2,4-triazin-5-one derivative |

| This compound | Phenylhydrazine | 2-Phenyl-3-thioxo-1,2,4-triazin-5-one derivative |

| This compound | Thiosemicarbazide | 3,5-Dithioxo-1,2,4-triazine derivative |

Derivatization for Chiral Auxiliaries and Chromatographic Media

The inherent chirality of this compound, being derived from L- or D-phenylalanine, makes it a candidate for use in asymmetric synthesis as a chiral auxiliary. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered. Derivatives of this compound can be designed to influence the facial selectivity of reactions on attached substrates.

Transformations Involving the Carboxylic Ester Functionality

The this compound molecule possesses two primary reactive sites: the isothiocyanate group and the carboxylic ester functionality. The selective transformation of the methyl ester is a key strategy for the synthesis of various derivatives with potentially unique biological or chemical properties. This section focuses on the reactivity of the carboxylic ester group and explores potential derivatization strategies, including hydrolysis, amidation, reduction, and transesterification. It is important to note that the presence of the highly reactive isothiocyanate group introduces a significant challenge in achieving chemoselectivity. The electrophilic carbon atom of the isothiocyanate is susceptible to attack by nucleophiles, which are often the same reagents used to transform the ester. Therefore, reaction conditions must be carefully optimized to favor reaction at the ester functionality.

The hydrolysis of the methyl ester group in this compound would yield the corresponding carboxylic acid, 2-isothiocyanato-3-phenylpropanoic acid. This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, saponification using a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system would be the typical approach. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. A potential competing reaction is the attack of the hydroxide ion on the electrophilic carbon of the isothiocyanate group, which could lead to the formation of a dithiocarbamate-like intermediate that might undergo further reactions. To favor ester hydrolysis, carefully controlled conditions, such as low temperatures and a stoichiometric amount of base, would likely be necessary.

Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric acid or sulfuric acid in the presence of water, is an alternative method. This reaction proceeds by protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. The isothiocyanate group is generally more stable under acidic conditions than basic conditions, which might offer a higher degree of chemoselectivity for the hydrolysis of the ester.

Table 1: Hypothetical Data for the Hydrolysis of this compound

| Entry | Conditions | Product | Yield (%) |

| 1 | 1 M NaOH (1.1 eq.), THF/H₂O (1:1), 0 °C, 2 h | 2-isothiocyanato-3-phenylpropanoic acid | 85 |

| 2 | 1 M NaOH (1.1 eq.), THF/H₂O (1:1), 25 °C, 1 h | Mixture of products | - |

| 3 | 6 M HCl, Dioxane/H₂O (1:1), 80 °C, 12 h | 2-isothiocyanato-3-phenylpropanoic acid | 92 |

| 4 | H₂SO₄ (cat.), H₂O, reflux, 24 h | 2-isothiocyanato-3-phenylpropanoic acid | 78 |

Direct amidation of the methyl ester with a primary or secondary amine would produce the corresponding amide derivative. This transformation is typically less facile than hydrolysis and often requires elevated temperatures or the use of catalysts.

A significant challenge in the amidation of this compound is the high reactivity of the isothiocyanate group towards amines. The reaction between an amine and an isothiocyanate to form a thiourea is generally a very rapid and high-yielding process. Therefore, achieving selective amidation of the ester in the presence of the isothiocyanate would be highly challenging.

To achieve the desired transformation, one might consider using a large excess of the ester relative to the amine or employing specific catalysts that selectively activate the ester functionality. Lewis acids, for instance, could potentially coordinate to the carbonyl oxygen of the ester, enhancing its electrophilicity towards the amine. However, the nitrogen and sulfur atoms of the isothiocyanate could also act as Lewis basic sites, complicating the reaction.

Table 2: Hypothetical Data for the Amidation of this compound

| Entry | Amine | Conditions | Product | Yield (%) |

| 1 | Benzylamine | Neat, 150 °C, 24 h | N-benzyl-2-isothiocyanato-3-phenylpropanamide | 15 |

| 2 | Aniline | ZrCl₄ (10 mol%), Toluene, reflux, 48 h | N-phenyl-2-isothiocyanato-3-phenylpropanamide | 25 |

| 3 | Morpholine | Neat, 120 °C, 12 h | (2-isothiocyanato-3-phenylpropanoyl)morpholine | 20 |

Note: The major product in all hypothetical cases would likely be the corresponding thiourea from the reaction with the isothiocyanate group.

The reduction of the methyl ester functionality to the corresponding primary alcohol, (2-isothiocyanato-3-phenylpropyl)methanol, would typically be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or related hydrides.

The isothiocyanate group is also susceptible to reduction. Strong hydrides like LiAlH₄ can reduce the -N=C=S group to a methylamino group (-NHCH₃). Therefore, achieving selective reduction of the ester would be a significant synthetic challenge. The outcome of the reaction would likely be a mixture of the desired amino alcohol and the product of reduction of both functional groups.

To achieve selectivity, milder reducing agents that are known to selectively reduce esters in the presence of other functional groups could be explored. However, the reactivity of the isothiocyanate group towards these reagents would need to be carefully evaluated.

Table 3: Hypothetical Data for the Reduction of this compound

| Entry | Reducing Agent | Conditions | Product | Yield (%) |

| 1 | LiAlH₄ (2 eq.) | THF, 0 °C to rt, 4 h | Mixture of (2-isothiocyanato-3-phenylpropyl)methanol and N-methyl-3-phenylpropan-1-amine | - |

| 2 | NaBH₄/LiCl | THF, reflux, 12 h | (2-isothiocyanato-3-phenylpropyl)methanol | 40 |

| 3 | DIBAL-H (2.5 eq.) | Toluene, -78 °C, 3 h | (2-isothiocyanato-3-phenylpropyl)methanol | 55 |

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction allows for the introduction of various alkoxy groups.

Similar to hydrolysis and amidation, the choice of catalyst is crucial to avoid unwanted side reactions with the isothiocyanate group. Acid-catalyzed transesterification, using an acid such as sulfuric acid or p-toluenesulfonic acid, would likely be more compatible with the isothiocyanate functionality than base-catalyzed methods. The reaction is an equilibrium process, and using a large excess of the desired alcohol can drive the reaction towards the product.

Base-catalyzed transesterification, using an alkoxide, would face the same chemoselectivity challenges as basic hydrolysis, with the potential for the alkoxide to attack the isothiocyanate group.

Table 4: Hypothetical Data for the Transesterification of this compound

| Entry | Alcohol | Conditions | Product | Yield (%) |

| 1 | Ethanol | H₂SO₄ (cat.), reflux, 24 h | Ethyl 2-isothiocyanato-3-phenylpropanoate | 75 |

| 2 | Isopropanol | p-TsOH (cat.), reflux, 36 h | Isopropyl 2-isothiocyanato-3-phenylpropanoate | 68 |

| 3 | Benzyl (B1604629) alcohol | NaOBn (cat.), Benzyl alcohol, 80 °C, 12 h | Benzyl 2-isothiocyanato-3-phenylpropanoate | 30 |

Computational Chemistry Investigations of Methyl 2 Isothiocyanato 3 Phenylpropanoate

Electronic Structure Calculations for Molecular Properties and Reactivity Prediction

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the distribution of electrons within Methyl 2-isothiocyanato-3-phenylpropanoate, which in turn dictates its reactivity and physical characteristics.

Key molecular properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Table 1: Calculated Electronic Properties of Phenyl Isothiocyanate Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl isothiocyanate | -6.5 | -1.5 | 5.0 |

| 4-Chlorophenyl isothiocyanate | -6.7 | -1.8 | 4.9 |

This table is illustrative and based on general trends observed in related isothiocyanate compounds. Specific values for this compound would require dedicated calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For isothiocyanates, the nitrogen and sulfur atoms of the -NCS group are typically electron-rich regions, making them susceptible to electrophilic attack, while the carbon atom of the isothiocyanate group is electrophilic.

The reactivity of this compound can be further predicted by analyzing various reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons, offering valuable insights into its reaction mechanisms.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and reaction intermediates. nih.gov For reactions involving this compound, these calculations can map out the potential energy surface, providing a detailed understanding of the reaction pathways. chemrxiv.org

For instance, in the context of its interaction with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, quantum chemical modeling can be used to:

Identify the transition state structure: This reveals the geometry of the highest energy point along the reaction coordinate.

Calculate the activation energy: This determines the kinetic feasibility of the reaction.

Characterize intermediates: This helps to understand the step-wise process of the reaction.

Such studies have been instrumental in understanding the mechanisms by which isothiocyanates exert their biological effects, often through the covalent modification of proteins. patonlab.com The reaction typically proceeds through a nucleophilic attack of the sulfur atom of a cysteine residue on the electrophilic carbon atom of the isothiocyanate group.

Table 2: Illustrative Activation Energies for Isothiocyanate Reactions

| Reactant | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| Phenyl isothiocyanate | Methanethiol | 15.2 |

Note: These are representative values for similar reactions and are intended to illustrate the type of data obtained from quantum chemical modeling.

By understanding the energetic landscape of the reaction, researchers can predict the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Analysis and Steric Interactions

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Computational methods can be used to perform a systematic search of the conformational space to locate the global and local energy minima. nih.gov The relative energies of different conformers are determined by a combination of factors, including:

Torsional strain: Arising from the rotation around single bonds.

Steric hindrance: Repulsive interactions between non-bonded atoms. researchgate.net

Intramolecular interactions: Such as hydrogen bonds or dipole-dipole interactions.

For this compound, key rotations would be around the Cα-Cβ bond of the phenylpropanoate backbone and the Cα-N bond of the isothiocyanate group. The phenyl ring and the ester group can create significant steric hindrance, influencing the preferred orientation of the isothiocyanate moiety. nih.gov

Table 3: Relative Energies of Hypothetical Conformers of a Phenylpropanoate Derivative

| Conformer | Dihedral Angle (Cβ-Cα-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

This table presents a simplified example of conformational analysis on a related structure.

Understanding the conformational preferences and the steric interactions within the molecule is essential for predicting how it will fit into the active site of an enzyme or a receptor.

Ligand-Protein Docking Studies in Enzyme-Inhibitor Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. mdpi.com This method is widely used in drug discovery to screen potential inhibitors and to understand the molecular basis of their activity. nih.gov

In the case of this compound, docking studies can be performed to investigate its potential as an inhibitor of various enzymes. The process involves:

Obtaining the 3D structure of the target protein: This is typically from a crystallographic or NMR structure.

Generating a 3D model of the ligand: The most stable conformation of this compound is often used.

Docking the ligand into the active site of the protein: A scoring function is used to estimate the binding affinity and to rank different binding poses.

These studies can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For isothiocyanates, which can form covalent bonds with proteins, covalent docking methods can be employed to model the formation of the covalent adduct.

Table 4: Example Docking Scores for a Ligand with a Target Protein

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Ligand A | -8.5 | Tyr123, Phe256, Arg301 |

| Ligand B | -7.2 | Val89, Leu154, Ser200 |

This table is for illustrative purposes to show the type of output from a molecular docking study.

Docking studies can provide valuable hypotheses about the mechanism of action of this compound as an enzyme inhibitor, which can then be tested experimentally. mdpi.com

Mechanistic Research on Enzyme Inhibition by Methyl 2 Isothiocyanato 3 Phenylpropanoate and Its Structural Analogs

Inhibition of Thermolysin: Mechanistic Insights

Currently, there is a lack of specific studies detailing the mechanistic insights into the inhibition of thermolysin by Methyl 2-isothiocyanato-3-phenylpropanoate. Thermolysin, a thermostable neutral metalloproteinase, is often used as a model enzyme in studies of protease inhibition. Research into its inhibition typically involves kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ). Structural studies, such as X-ray crystallography or NMR spectroscopy, are also employed to elucidate the specific molecular interactions between the inhibitor and the enzyme's active site. However, such detailed investigations have not been published for this compound.

Inhibition of Human Leukocyte Elastase: Mechanistic Insights

Similarly, the specific mechanism by which this compound inhibits human leukocyte elastase (HLE) has not been documented in available research. HLE is a serine protease implicated in various inflammatory diseases, making it a significant target for inhibitor development. Mechanistic studies of HLE inhibition often focus on identifying the amino acid residues in the active site that interact with the inhibitor, the formation of covalent or non-covalent complexes, and the kinetics of the inhibition process. While other isothiocyanates have been explored as potential enzyme inhibitors, this specific information is absent for this compound.

Application as Chemical Probes in Proteomics

The application of this compound as a chemical probe in proteomics is another area that remains to be explored. Chemical probes are valuable tools in chemical biology and proteomics for identifying and characterizing protein targets of bioactive small molecules. Isothiocyanates, due to their electrophilic nature, can form covalent bonds with nucleophilic residues on proteins, making them suitable candidates for the development of activity-based probes. These probes are often used to identify the cellular targets of a compound, providing insights into its mechanism of action. However, the synthesis and application of a chemical probe based on the this compound scaffold for proteomic studies have not been reported.

Future Directions and Emerging Research Themes

Development of Novel and Sustainable Synthetic Methodologies for Isothiocyanates

The synthesis of isothiocyanates, including Methyl 2-isothiocyanato-3-phenylpropanoate, is an area of active research, with a strong emphasis on developing methods that are both innovative and sustainable. Traditional methods are often being replaced by more efficient and greener alternatives.

Recent advancements have focused on several key areas. chemrxiv.org One promising approach involves the use of novel desulfurization reagents. For instance, isothiocyanate derivatives of amino acid methyl esters, such as (S)-Methyl 2-isothiocyanato-3-phenylpropanoate, have been synthesized using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) as a desulfurizing agent. nih.gov This method has been shown to produce the target compound with low racemization. nih.gov

Furthermore, the application of microwave-assisted synthesis represents a significant step towards sustainability, often leading to higher yields and shorter reaction times. nih.gov Researchers are also exploring one-step synthetic methods that can generate isothiocyanates from readily available starting materials like olefins and C-H bonds, which simplifies the synthetic process considerably. chemrxiv.org The synthesis of isothiocyanates is broadly categorized based on the starting substrate, including those derived from primary amines, other nitrogen-containing functional groups, and non-nitrogen functional groups. chemrxiv.org

Table 1: Modern Synthetic Approaches for Isothiocyanates

| Substrate Type | Reagent/Method Example | Key Advantage |

|---|---|---|

| Primary Amines | Chlorothionoformate with NaOH | High efficiency for electron-deficient amines. chemrxiv.org |

| Primary Amines | DMT/NMM/TsO− | Low racemization for chiral compounds. nih.gov |

Future work will likely focus on expanding the substrate scope of these modern methods, minimizing the use of hazardous reagents, and developing catalytic systems to improve efficiency and selectivity.

Exploration of Unconventional Reaction Pathways and Derivatization for Functional Materials

The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilicity, making it a valuable precursor for a wide range of chemical transformations. A key future direction is the exploration of its reactivity in unconventional pathways to generate novel functional materials.

One such area involves the use of highly reactive intermediates, such as allenyl isothiocyanates, which can be generated from the chemicalbook.comchemicalbook.com sigmatropic rearrangement of propargyl thiocyanates. qucosa.de These intermediates serve as potent electrophiles for synthesizing substituted thiazoles and other heterocyclic systems when reacted with various nucleophiles. qucosa.de Applying similar strategies to derivatives of this compound could unlock new pathways to complex molecular architectures.

The derivatization of the isothiocyanate moiety allows for the introduction of various functionalities, leading to materials with tailored properties. For example, isothiocyanates are crucial building blocks for 1,3,4-thiadiazoles, a class of heterocyclic compounds with applications in materials science. wikipedia.org Research into the reaction of this compound with diverse nucleophiles and its participation in cycloaddition reactions could yield new polymers, dyes, or other functional organic materials.

Advanced Integrated Spectroscopic and Computational Characterization

A comprehensive understanding of the molecular structure, properties, and behavior of this compound requires a synergistic approach that combines advanced spectroscopic techniques with powerful computational methods.

Experimentally, spectroscopic data provides direct insight into the molecule's features. The National Institute of Standards and Technology (NIST) WebBook contains gas-phase infrared (IR) and mass spectrometry data for this compound. nist.govnist.gov The IR spectrum reveals characteristic vibrational frequencies of the functional groups, while mass spectrometry provides information about the molecular weight (221.276 g/mol ) and fragmentation patterns. nist.gov Furthermore, predictive tools can estimate mass spectrometry-related properties, such as the collision cross section (CCS) for various adducts, which aids in compound identification. uni.lu

Computationally, methods like Density Functional Theory (DFT) are increasingly used to complement experimental findings. mdpi.commdpi.com DFT calculations can be employed to:

Optimize the molecular geometry.

Predict spectroscopic data (e.g., IR and NMR spectra) to aid in experimental assignments. mdpi.com

Analyze frontier molecular orbitals (FMOs) to understand reactivity. mdpi.com

Map the electrostatic potential (ESP) to identify sites susceptible to nucleophilic or electrophilic attack. mdpi.com

By integrating experimental spectra with computational models, researchers can achieve a more detailed and accurate characterization of not only the ground state of this compound but also its transition states and reaction intermediates. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value/Identifier | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₂S | nist.gov |

| Molecular Weight | 221.276 g/mol | nist.gov |

| CAS Registry Number | 68521-58-4 | nist.gov |

| IUPAC Standard InChIKey | XIAZBEQOUOVUEY-UHFFFAOYSA-N | nist.gov |

Rational Design of Derivatives for Specific Chemical and Mechanistic Probes

The principles of rational design, guided by computational chemistry, offer a powerful strategy for developing derivatives of this compound tailored for specific applications, such as chemical probes for studying reaction mechanisms.

Computational tools can predict how structural modifications to the parent molecule will affect its electronic and steric properties. For example, by introducing different substituents on the phenyl ring or modifying the ester group, it is possible to fine-tune the reactivity of the isothiocyanate moiety. Molecular Electron Density Theory (MEDT) can be used to analyze the electron density distribution and predict the feasibility and outcomes of various reactions, such as cycloadditions. nih.gov

This predictive power allows for the in silico screening of potential derivatives before committing to laboratory synthesis. researchgate.net For instance, if a researcher aims to develop a probe that reacts selectively with a specific nucleophile, they can computationally model the reaction pathways for a series of candidate derivatives to identify the one with the most favorable kinetic and thermodynamic profile. This approach accelerates the discovery of new chemical tools and minimizes the empirical, trial-and-error nature of traditional chemical synthesis. The ultimate goal is to create a library of isothiocyanate-based probes with carefully controlled reactivity, enabling more precise investigations into complex chemical and biological systems.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Methyl 2-isothiocyanato-3-phenylpropanoate, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group via nucleophilic substitution. Starting with methyl 3-phenylpropanoate derivatives, a leaving group (e.g., halogen) can be displaced by thiocyanate ions (SCN⁻) under polar aprotic solvents (e.g., DMF) with catalytic KI. Reaction progress is monitored using FT-IR to track the disappearance of the starting material’s carbonyl peak and the emergence of the isothiocyanate (-NCS) stretch (~2100 cm⁻¹). ¹H/¹³C NMR can confirm the structural integrity of the product by identifying characteristic shifts for the phenyl, ester, and isothiocyanate groups .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELXL for refinement ) provides unambiguous structural confirmation, especially for resolving stereochemical ambiguities.

- HPLC with UV/Vis detection (using reference standards akin to those in impurity profiling ) ensures purity by quantifying residual starting materials or byproducts.

- LC-MS validates molecular weight and detects trace impurities via high-resolution mass spectrometry.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for reactive esters and isothiocyanates: use fume hoods, nitrile gloves, and protective eyewear. Store the compound in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis. Spills should be neutralized with alkaline solutions (e.g., 10% NaOH) to degrade reactive groups .

Q. What are the common impurities encountered during synthesis, and how are they characterized?

- Methodological Answer : Common impurities include:

- Unreacted precursors (e.g., methyl 2-halo-3-phenylpropanoate), detected via HPLC retention time matching with in-house standards .

- Hydrolysis products (e.g., carboxylic acids from ester cleavage), identified by TLC (silica gel, ethyl acetate/hexane) or NMR (disappearance of ester carbonyl signals).

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the isothiocyanate group in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the -NCS group, predicting sites for nucleophilic attack.

- Molecular Dynamics (MD) simulations assess steric effects of the phenyl group on reaction kinetics, guiding experimental design for functionalization .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray conformers) arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility. Cross-validate with solid-state NMR or re-refine crystallographic data using SHELXL to check for twinning or disorder .

Q. What mechanistic insights can be gained from kinetic studies of the isothiocyanate group’s reactions with nucleophiles?

- Methodological Answer : Conduct stopped-flow UV/Vis spectroscopy to measure reaction rates with amines or thiols under varying pH/temperature. Plotting rate constants vs. nucleophile concentration reveals whether the mechanism is SN1 or SN2. Contradictory data (e.g., non-linear Arrhenius plots) may indicate competing pathways or solvent effects .

Q. How does the steric environment of the phenyl group influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- X-ray crystallography (via SHELX ) quantifies dihedral angles between the phenyl ring and isothiocyanate group, correlating steric hindrance with reactivity.

- Hammett plots using substituent-modified analogs assess electronic vs. steric contributions to reaction rates.

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.